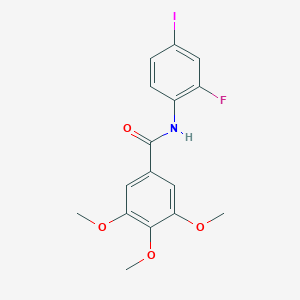
N-(2-fluoro-4-iodophenyl)-3,4,5-trimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-fluoro-4-iodophenyl)-3,4,5-trimethoxybenzamide is a chemical compound that has been extensively researched in the field of medicinal chemistry. This compound is known for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Wirkmechanismus
The mechanism of action of N-(2-fluoro-4-iodophenyl)-3,4,5-trimethoxybenzamide is not fully understood. However, research has shown that this compound inhibits the activity of various enzymes and signaling pathways that are involved in cancer cell growth and survival. It has also been shown to modulate the activity of certain neurotransmitters that are involved in the development of neurodegenerative diseases.
Biochemical and Physiological Effects:
N-(2-fluoro-4-iodophenyl)-3,4,5-trimethoxybenzamide has been shown to have various biochemical and physiological effects. In cancer cells, it inhibits cell growth and induces apoptosis. In animal models of neurodegenerative diseases, it improves motor function and reduces neuroinflammation. It has also been shown to modulate the activity of certain neurotransmitters, which may have implications for the treatment of psychiatric disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(2-fluoro-4-iodophenyl)-3,4,5-trimethoxybenzamide in lab experiments is its potent anticancer activity. This makes it a promising candidate for the development of new cancer therapies. Another advantage is its neuroprotective effects, which may have implications for the treatment of neurodegenerative diseases.
One of the limitations of using N-(2-fluoro-4-iodophenyl)-3,4,5-trimethoxybenzamide in lab experiments is its potential toxicity. Some studies have shown that this compound can be toxic to normal cells at high concentrations. Another limitation is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on N-(2-fluoro-4-iodophenyl)-3,4,5-trimethoxybenzamide. One direction is the development of new cancer therapies based on this compound. Another direction is the investigation of its potential use in the treatment of neurodegenerative diseases. Further research is also needed to understand the mechanism of action of this compound and its potential toxicity.
Synthesemethoden
The synthesis of N-(2-fluoro-4-iodophenyl)-3,4,5-trimethoxybenzamide involves the reaction of 2-fluoro-4-iodoaniline with 3,4,5-trimethoxybenzoyl chloride in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(2-fluoro-4-iodophenyl)-3,4,5-trimethoxybenzamide has been extensively studied for its potential use in the treatment of cancer. Research has shown that this compound has potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death.
In addition to its anticancer activity, N-(2-fluoro-4-iodophenyl)-3,4,5-trimethoxybenzamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Research has shown that this compound has neuroprotective effects and can prevent the formation of amyloid-beta plaques, which are a hallmark of Alzheimer's disease. It has also been shown to improve motor function and reduce neuroinflammation in animal models of Parkinson's disease.
Eigenschaften
Produktname |
N-(2-fluoro-4-iodophenyl)-3,4,5-trimethoxybenzamide |
|---|---|
Molekularformel |
C16H15FINO4 |
Molekulargewicht |
431.2 g/mol |
IUPAC-Name |
N-(2-fluoro-4-iodophenyl)-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C16H15FINO4/c1-21-13-6-9(7-14(22-2)15(13)23-3)16(20)19-12-5-4-10(18)8-11(12)17/h4-8H,1-3H3,(H,19,20) |
InChI-Schlüssel |
QBSACUNAMADCQR-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(C=C(C=C2)I)F |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(C=C(C=C2)I)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{4-[5-(Propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}methanamine](/img/structure/B278044.png)
![(6E)-4-amino-2-methyl-6-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B278061.png)
![N-{[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]carbamothioyl}furan-2-carboxamide](/img/structure/B278067.png)
![N-{[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]carbamothioyl}butanamide](/img/structure/B278069.png)

![4-(benzyloxy)-N-{[3-(propanoylamino)phenyl]carbamothioyl}benzamide](/img/structure/B278072.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-(2,2-dimethylpropanoyl)thiourea](/img/structure/B278073.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-N'-isobutyrylthiourea](/img/structure/B278074.png)
![2-methoxy-3-methyl-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B278076.png)

![3-chloro-N-[(4-{4-[(2-fluorophenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]benzamide](/img/structure/B278085.png)
![2-bromo-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B278086.png)
![3-methoxy-N-{4-[(phenylacetyl)amino]phenyl}-2-naphthamide](/img/structure/B278087.png)
![N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B278088.png)